molecular formula C14H12N2O4 B6629620 (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid

(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid

Cat. No. B6629620
M. Wt: 272.26 g/mol
InChI Key: OOUZXDPXPSGCDY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid, also known as OPAA, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. OPAA is a derivative of pyridine and is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid as a DPP-IV inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from breaking down incretin hormones, which are involved in the regulation of insulin secretion. As a result, insulin secretion is increased and glucose levels are better regulated.
Biochemical and Physiological Effects:
In addition to its potential as a diabetes treatment, (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid has also been shown to have other biochemical and physiological effects. For example, (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid has been shown to inhibit the activity of certain cancer cell lines, making it a potential candidate for cancer treatment. (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid in lab experiments is its specificity as a DPP-IV inhibitor. This specificity allows for more targeted inhibition of the enzyme, reducing the potential for off-target effects. However, one limitation of using (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid is its relatively low potency as an inhibitor compared to other compounds. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research involving (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid. One area of interest is the development of more potent analogs of the compound for use as DPP-IV inhibitors. Another area of interest is the investigation of (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid's potential as a cancer treatment, particularly in combination with other chemotherapy agents. Additionally, further research is needed to fully understand the anti-inflammatory effects of (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid and its potential as a treatment for inflammatory diseases.

Synthesis Methods

The synthesis of (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid can be achieved through the reaction of 4-pyridinecarboxylic acid with phenylglycine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound can then be purified through recrystallization.

Scientific Research Applications

(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid has been used in various scientific research studies due to its potential as an inhibitor of certain enzymes. Specifically, (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of blood glucose levels. This inhibition can lead to increased insulin secretion and improved glucose tolerance, making (2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid a potential candidate for the treatment of diabetes.

properties

IUPAC Name

(2S)-2-[(2-oxo-1H-pyridine-4-carbonyl)amino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-8-10(6-7-15-11)13(18)16-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,15,17)(H,16,18)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUZXDPXPSGCDY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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